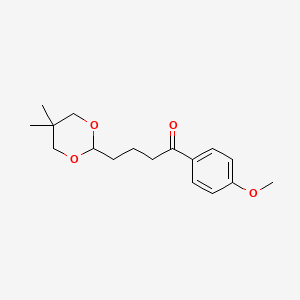

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone, also known as 4-MDBP, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. 4-MDBP is a member of the phenone family and is a highly polar compound with a molecular weight of 224.32 g/mol. The structure of 4-MDBP consists of a benzyl group attached to a methoxy group and a butyrophenone group. 4-MDBP is a colorless liquid and has a boiling point of 224.7°C and a melting point of -40°C.

Aplicaciones Científicas De Investigación

Application in Polymer and Material Science

- The compound has been utilized in the stepwise unidirectional synthesis of oligophenylenevinylenes, demonstrating potential applications in plastic solar cells. This includes the synthesis of trimeric oligophenylenevinylenes which were tested as active materials in photovoltaic cells, yielding conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).

Application in Chemical Synthesis and Reactions

- It has been used in the formation of bis(2-oxazolidinone) derivatives through reactions with carbon dioxide and aliphatic α,ω-diamines. This process has led to the creation of various derivatives including 3-(ω-aminoalkyl)-4-hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinones (Saitǒ et al., 1986).

- The compound has been a part of regioselective metalation processes using the pivaloyl group as a directing group. This has facilitated the synthesis of naphthyridines through lithiation and reaction with 2,2-diethoxyacetophenone, followed by acid-catalyzed cyclization (Straub, 1993).

Application in Catalysis

- Investigations have been conducted on the acid-catalyzed condensations of glycerol with dimethyl acetals to form mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is focused on identifying conditions that promote the formation of [1,3]dioxan-5-ols, highlighting potential applications in the development of novel platform chemicals from renewable materials (Deutsch et al., 2007).

Propiedades

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)6-4-5-15(18)13-7-9-14(19-3)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGBRRWVHHZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645940 |

Source

|

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898786-45-3 |

Source

|

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.